molecular formula C18H17N3O4 B14988279 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B14988279
M. Wt: 339.3 g/mol
InChI Key: BXOHOSOHPIAPBF-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide typically involves the following steps:

Chemical Reactions Analysis

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C18H17N3O4/c1-12-4-3-5-15(10-12)24-11-16(22)19-18-17(20-25-21-18)13-6-8-14(23-2)9-7-13/h3-10H,11H2,1-2H3,(H,19,21,22)

InChI Key

BXOHOSOHPIAPBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OC

Origin of Product

United States

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